molecular formula C12H14N2O2 B133639 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol CAS No. 151099-29-5

6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol

Cat. No. B133639
M. Wt: 218.25 g/mol
InChI Key: WSSWHISIPHSDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a novel compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the family of naphthyridines and is characterized by its unique chemical structure. EMDN has shown promising results in various scientific studies, making it a potential candidate for future research.

Mechanism Of Action

The mechanism of action of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to scavenge free radicals and reduce oxidative stress, which can lead to a reduction in inflammation. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.

Biochemical And Physiological Effects

6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the risk of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties, which can lead to the development of new cancer therapies. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects, which can lead to the development of new treatments for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol also exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, there are some limitations to using 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in various disease models.

Future Directions

There are several future directions for research on 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. One potential direction is the development of new cancer therapies based on its anti-cancer properties. Another potential direction is the development of new treatments for neurodegenerative diseases based on its neuroprotective effects. Additionally, more research is needed to determine the efficacy of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in various disease models and to fully understand its mechanism of action. Overall, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has shown promising results in various scientific studies and is a potential candidate for future research.

Synthesis Methods

The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol involves a multi-step process that includes the reaction of 2-amino-3,7-dimethyl-1,8-naphthyridine with ethyl chloroformate to form 6-ethoxy-3,7-dimethyl-1,8-naphthyridine-4-carbonyl chloride. This intermediate is then reacted with ethanol to yield 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been optimized to achieve maximum yield and purity, making it suitable for scientific research.

Scientific Research Applications

6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

CAS RN

151099-29-5

Product Name

6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-ethoxy-3,7-dimethyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C12H14N2O2/c1-4-16-10-5-9-11(15)7(2)6-13-12(9)14-8(10)3/h5-6H,4H2,1-3H3,(H,13,14,15)

InChI Key

WSSWHISIPHSDPR-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C

Canonical SMILES

CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C

synonyms

1,8-Naphthyridin-4-ol,6-ethoxy-3,7-dimethyl-(9CI)

Origin of Product

United States

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